molecular formula C25H22ClN5O3S B11683315 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11683315
M. Wt: 508.0 g/mol
InChI Key: YRKJFMAOQMMAQU-JFLMPSFJSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor such as a substituted phenyl hydrazine.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorobenzene and benzene derivatives.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole intermediate with acetic anhydride and hydrazine.

    Final Coupling Reaction: The final step involves coupling the triazole-acetohydrazide intermediate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that triazole derivatives showed significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. The compound has been shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. A detailed study reported that the compound inhibited cell proliferation and triggered cell death pathways in breast cancer cells, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are well-documented. The compound has been tested in vitro for its ability to reduce inflammatory markers in human cell lines. Results indicated a decrease in cytokine production, suggesting that it may be useful in treating inflammatory diseases such as rheumatoid arthritis or psoriasis .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or fungicide. Preliminary studies have shown that triazole compounds can effectively inhibit the growth of various plant pathogens. For example, field trials demonstrated that formulations containing similar triazole derivatives significantly reduced fungal infections in crops like wheat and barley .

Plant Growth Regulation
In addition to pest control, triazoles are known for their role as plant growth regulators. Research has indicated that the compound can enhance root development and overall plant vigor when applied at specific concentrations, making it a candidate for improving crop yields .

Material Science

Polymerization Initiators
The unique chemical properties of this compound allow it to act as an initiator in polymerization reactions. Studies have explored its use in synthesizing novel polymers with enhanced thermal and mechanical properties. For instance, incorporating this triazole derivative into polymer matrices has resulted in materials with improved resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer PropertiesInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased cytokine production
Agricultural ApplicationsPesticidal ActivityReduced fungal infections in crops
Plant Growth RegulationEnhanced root development and vigor
Material SciencePolymerization InitiatorsImproved thermal/mechanical properties

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, chlorophenyl group, and dimethoxyphenyl group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole scaffold, which has garnered significant attention due to its diverse biological activities. This article aims to compile and summarize the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O3SC_{20}H_{21}ClN_4O_3S with a molecular weight of approximately 432.9 g/mol. The structure features a triazole ring connected to a chlorophenyl group and a methylene bridge linked to a dimethoxyphenyl moiety.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been reported to exhibit broad-spectrum antibacterial activity. Studies show that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains. The presence of the sulfanyl group in the triazole ring enhances this activity by potentially disrupting bacterial cell wall synthesis or function .
  • Antifungal Activity : The antifungal properties of triazoles are well-documented. The compound is expected to inhibit fungal growth through mechanisms similar to those observed in other triazole derivatives, which often involve interference with ergosterol biosynthesis .

Anticancer Activity

  • Mechanism of Action : The anticancer potential of 1,2,4-triazole derivatives has been linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds similar to this one have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
  • Case Studies : In vitro studies using MTT assays revealed that related triazole compounds exhibited IC50 values ranging from 10 µg/mL to 30 µg/mL against cancer cell lines, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Synthesis

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Formation of the triazole ring via cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and methylene groups.
  • Final hydrazone formation through condensation reactions with acetohydrazide derivatives .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their substituents:

  • Electron-donating groups (e.g., methoxy) enhance anticancer activity.
  • The presence of halogens (e.g., chlorine) can improve antibacterial efficacy.

A detailed SAR study on related compounds suggests that modifications on the phenyl rings can lead to variations in biological potency .

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-33-21-13-8-17(14-22(21)34-2)15-27-28-23(32)16-35-25-30-29-24(18-9-11-19(26)12-10-18)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

YRKJFMAOQMMAQU-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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